molecular formula C6H6BrNO B174537 3-Amino-4-bromophenol CAS No. 100367-37-1

3-Amino-4-bromophenol

Cat. No.: B174537
CAS No.: 100367-37-1
M. Wt: 188.02 g/mol
InChI Key: JJNOHJJIVAVDLP-UHFFFAOYSA-N
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Description

3-Amino-4-bromophenol: is an organic compound with the molecular formula C6H6BrNO . It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the third position and a bromine atom at the fourth position. This compound is known for its applications as a pharmaceutical intermediate and in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromophenol typically involves a multi-step process:

    Diazotization Reaction: 3-Nitro-4-aminophenol is dissolved in hydrobromic acid, and sodium nitrite is added at a temperature of 0-10°C to form a diazonium salt solution.

    Bromination Reaction: The diazonium salt solution is added to a hydrobromic acid solution containing cuprous bromide, and the mixture is stirred at 40-50°C to form 3-nitro-4-bromophenol.

    Reduction Reaction: The 3-nitro-4-bromophenol is dissolved in alcohol, and an iron oxide catalyst is added.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions and the use of efficient catalysts to minimize waste and pollution .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-4-bromophenol can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-4-bromophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interactions .

Comparison with Similar Compounds

  • 3-Amino-4-chlorophenol
  • 3-Amino-4-fluorophenol
  • 3-Amino-4-iodophenol

Comparison: 3-Amino-4-bromophenol is unique due to the presence of the bromine atom, which imparts distinct reactivity and stability compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3-amino-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNOHJJIVAVDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641057
Record name 3-Amino-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-37-1
Record name 3-Amino-4-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100367-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-BROMOPHENOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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